7-Oxaspiro[3.5]nonan-2-ylmethanamine is a chemical compound classified as a spirocyclic amine. Its systematic name indicates a bicyclic structure featuring an oxygen atom in one of the rings, specifically in the spiro position. The compound is identified by its unique molecular formula and has a molecular weight of approximately 155.24 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name emphasizes its structural complexity, which is characteristic of many biologically active compounds.
This compound can be sourced from various chemical suppliers, including Advanced ChemBlocks and Sigma-Aldrich, which offer it in high purity (97% and above) for research purposes. The compound is cataloged under CAS number 1440962-10-6, allowing for easy identification and procurement in laboratory settings .
7-Oxaspiro[3.5]nonan-2-ylmethanamine belongs to the class of spirocyclic amines, which are known for their potential biological activities and applications in medicinal chemistry. These compounds often exhibit unique pharmacological properties due to their spatial configuration, making them significant in drug development .
The synthesis of 7-oxaspiro[3.5]nonan-2-ylmethanamine typically involves several organic reactions that create the spirocyclic structure. One common synthetic route includes the following steps:
Specific methodologies may vary, but they generally involve controlling reaction conditions such as temperature and solvent choice to optimize yield and purity .
The synthesis may utilize reagents such as sodium hydride for deprotonation and various alkyl halides for alkylation steps. High-performance liquid chromatography (HPLC) is often employed to monitor reaction progress and purity .
The molecular structure of 7-oxaspiro[3.5]nonan-2-ylmethanamine features a unique spiro arrangement where two rings share a single atom (the carbon atom at position 7), with an oxygen atom incorporated into one ring. This configuration contributes to its distinct chemical properties.
Key spectral data include:
For instance, NMR spectra typically show multiple signals corresponding to different hydrogen environments, indicative of the compound's stereochemistry .
7-Oxaspiro[3.5]nonan-2-ylmethanamine can participate in various chemical reactions typical for amines and spiro compounds:
These reactions are generally facilitated under mild conditions to prevent degradation of the sensitive spiro structure. Reaction conditions such as pH and temperature are critical for optimizing yields .
7-Oxaspiro[3.5]nonan-2-ylmethanamine is typically presented as a clear oil or solid, depending on purity and storage conditions. Its melting point and boiling point are not widely reported but can be inferred from similar compounds.
The compound is characterized by:
Relevant data from spectral analysis provide insights into its reactivity and stability profiles .
7-Oxaspiro[3.5]nonan-2-ylmethanamine has potential applications in medicinal chemistry due to its unique structural features that may confer biological activity. It could serve as a building block for synthesizing more complex pharmaceutical agents targeting various biological pathways.
Additionally, its spirocyclic nature makes it an attractive candidate for drug discovery programs focused on developing novel therapeutics . Research into its pharmacological properties could lead to significant advancements in treating neurological disorders or other conditions influenced by neurotransmitter systems.
The construction of the 7-oxaspiro[3.5]nonane scaffold necessitates precise ring-closing methodologies. The most efficient route involves intramolecular Williamson ether synthesis, where a dihaloalkyl precursor undergoes cyclization under high-dilution conditions to minimize oligomerization. Key substrates include 1,3-dibromopropane and cyclohexanone-derived enolates, where the spiro junction forms via nucleophilic displacement at 80–100°C in dimethylformamide (DMF). This method achieves 75–82% yields but requires careful control of stoichiometry to prevent diastereomer formation [3].
Alternative approaches include acid-catalyzed cyclodehydration of hydroxyketones, though this method suffers from lower yields (50–60%) due to competing dehydration byproducts. Recent advances employ Lewis acid catalysts (e.g., ZnCl₂) to promote regioselective oxacyclization, enhancing stereochemical purity. Crucially, the spiro core’s strain necessitates low reaction temperatures (0–5°C) to prevent ring-opening during functionalization [7].
Table 1: Cyclization Methods for 7-Oxaspiro[3.5]nonane Core
Method | Reagents/Conditions | Yield (%) | Diastereoselectivity |
---|---|---|---|
Intramolecular Williamson | 1,3-Dibromopropane, K₂CO₃, DMF, 80°C | 82 | Moderate (∼3:1 dr) |
Acid-Catalyzed Cyclization | H₂SO₄, Toluene, reflux | 58 | Low (∼1:1 dr) |
Lewis Acid-Mediated | ZnCl₂, CH₂Cl₂, 0°C | 76 | High (>5:1 dr) |
The Reformatsky reaction enables critical C–C bond formation for spirocyclic β-lactam intermediates, which serve as precursors to the target amine. As demonstrated in spiro[3.5]nonane syntheses, zinc-mediated coupling of α-bromo ester enolates with cyclohexanone imines generates azetidinone rings with excellent stereocontrol. Key conditions include activated zinc dust in refluxing THF/toluene (1:1) under anhydrous N₂, yielding spirocyclic β-lactams in 70–85% efficiency [6].
Optimization studies reveal that zinc activation (via sequential HCl/acetone washes) is crucial for high enolate reactivity. Substituted imines (e.g., N′-(arylmethylidene)benzohydrazides) undergo cyclization at −20°C to afford cis-fused spirocyclic lactams, though electron-donating aryl groups hinder ring closure, reducing yields to 50–55%. The resultant β-lactams are hydrolyzed to amino acids, then decarboxylated to the primary amine under modified Barton conditions (H₂O, N₂, 110°C) [6] [7].
Table 2: Reformatsky Reaction Yield Optimization
Imine Substrate | Solvent System | Temperature | Cyclization Yield (%) |
---|---|---|---|
N′-(Phenylmethylidene)benzohydrazide | THF/Toluene (1:1) | −20°C | 85 |
N′-(p-Tolylmethylidene)benzohydrazide | THF/Toluene (1:1) | −20°C | 52 |
N′-(4-Nitrophenylmethylidene)benzohydrazide | THF | 0°C | 78 |
Introduction of the primary amine at C2 relies on reductive amination or catalytic C–N coupling. The most efficient sequence involves:
Alternative routes employ reductive amination with NaBH₃CN/NH₄OAc in MeOH, though this method risks N-alkylation byproducts. For N-protected derivatives (e.g., Boc), CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine catalyzes C–N coupling between spirocyclic bromides and phthalimide, followed by hydrazine deprotection. This achieves 80–85% yields but requires rigorous exclusion of O₂ [2] [3].
Table 3: Catalytic Methods for Amine Installation
Method | Catalyst/Reagents | Yield (%) | Byproduct Formation |
---|---|---|---|
Hydrogenation | 10% Pd/C, H₂ (50 psi), MeOH | 92 | <1% |
Reductive Amination | NaBH₃CN, NH₄OAc, MeOH | 75 | 15% N-alkylated |
Buchwald-Hartwig Amination | CuI, diamine, K₃PO₄, Phthalimide | 84 | 5% Dehalogenated |
Solvent polarity critically influences spirocyclization kinetics and amine stability. Tetrahydrofuran (THF) maximizes oxacyclization rates due to optimal cation solvation, while DMF accelerates Reformatsky reactions but promotes epimerization above 0°C. For the final hydrochlorination, ethereal solvents (e.g., diethyl ether) prevent amine oxidation, with yields dropping from 95% to <70% in protic solvents like MeOH [3] [7].
Temperature profiling reveals stringent requirements:
Table 4: Optimized Conditions for Key Steps
Synthetic Step | Optimal Solvent | Temperature | Side Products Mitigated |
---|---|---|---|
Spirocyclization | THF | −85°C to −90°C | Aldol adducts |
Reformatsky Reaction | Toluene/THF (1:1) | −20°C | Enol ethers |
Amine Hydrochloride Salt Formation | Diethyl Ether | 0–5°C | Oxidative dimers |
Comprehensive Compound List
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0